HTRF Binding Affinity Profile
In a homogeneous time-resolved fluorescence (HTRF) binding assay, BMS-8 inhibits the PD-1/PD-L1 interaction with an IC50 of 146 nM . Comparative self-docking analysis of seven BMS-series inhibitors in the same HTRF assay format shows BMS-202 (18 nM) as the most potent, followed by BMS-8 (146 nM), BMS-37 (100 nM), BMS-105 (100 nM), and BMS-200 (80 nM) [1].
| Evidence Dimension | PD-1/PD-L1 binding inhibition potency |
|---|---|
| Target Compound Data | IC50 = 146 nM |
| Comparator Or Baseline | BMS-37 (IC50 = 100 nM); BMS-202 (IC50 = 18 nM); BMS-105 (IC50 = 100 nM); BMS-200 (IC50 = 80 nM) |
| Quantified Difference | BMS-8 is approximately 1.5-fold less potent than BMS-37/BMS-105; approximately 8-fold less potent than BMS-202 |
| Conditions | Homogeneous time-resolved fluorescence (HTRF) binding assay; PDB ID: 5J8O (closed conformation) |
Why This Matters
Procurement selection between BMS-series compounds must account for the 8-fold potency difference between BMS-8 and BMS-202 in the same assay format, which directly impacts experimental dosing and expected effect magnitude.
- [1] Guo Y, et al. Table 5: Self-Docking Performances of the Seven BMS Inhibitors. International Journal of Molecular Sciences. 2020;21(18):6702. View Source
